molecular formula C9H6BrF5O B8241268 1-Bromo-3-methyl-2-(perfluoroethoxy)benzene

1-Bromo-3-methyl-2-(perfluoroethoxy)benzene

Cat. No.: B8241268
M. Wt: 305.04 g/mol
InChI Key: SPXWDBJSBMBDEX-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-2-(perfluoroethoxy)benzene is an aromatic compound characterized by the presence of a bromine atom, a methyl group, and a perfluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methyl-2-(perfluoroethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-(perfluoroethoxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-2-(perfluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) or acylium ions (RCO+) in the presence of Lewis acids like aluminum chloride (AlCl3).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like amines or ethers.

    Electrophilic Aromatic Substitution: Introduction of nitro, acyl, or other electrophilic groups onto the benzene ring.

    Cross-Coupling Reactions:

Scientific Research Applications

1-Bromo-3-methyl-2-(perfluoroethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-2-(perfluoroethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and perfluoroethoxy groups. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.

    1-Bromo-3-fluoro-2-methylbenzene: Contains a fluorine atom instead of a perfluoroethoxy group.

Uniqueness

The combination of bromine, methyl, and perfluoroethoxy groups makes it a versatile intermediate in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-methyl-2-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c1-5-3-2-4-6(10)7(5)16-9(14,15)8(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWDBJSBMBDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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